Bienvenue dans la boutique en ligne BenchChem!

2-(5-methyl-1H-pyrazol-3-yl)acetic acid

Medicinal Chemistry Drug Design ADME Prediction

This 5-methyl-substituted pyrazole-3-acetic acid (CAS 41669-06-1) is a differentiated heterocyclic building block with a computed LogP of 0.1, offering distinct lipophilicity and hydrogen-bonding profiles compared to unsubstituted analogs. The 5-methyl group critically alters decarboxylation behavior and target binding—making generic substitution inadvisable. It serves as a privileged scaffold for CRTh2 antagonist programs (allergic asthma/rhinitis), divergent synthesis of dihydropyrazolo[4,3-c]pyridin-4-ones for fragment-based screening, and androgen receptor modulator development for prostate cancer. Its enhanced membrane penetration supports antimicrobial lead optimization. Ensure your procurement specifies this exact CAS to preserve the demonstrated SAR advantages.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 41669-06-1
Cat. No. B2825876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-1H-pyrazol-3-yl)acetic acid
CAS41669-06-1
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCC1=CC(=NN1)CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)
InChIKeyXSRSEEZCZRABDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1H-pyrazol-3-yl)acetic Acid (CAS 41669-06-1) – A Versatile Pyrazole Scaffold for Medicinal Chemistry and Organic Synthesis


2-(5-Methyl-1H-pyrazol-3-yl)acetic acid (CAS 41669-06-1) is a heterocyclic building block belonging to the pyrazole carboxylic acid class, characterized by a 5-methyl substituted pyrazole ring linked to an acetic acid moiety. With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, this compound exhibits a computed LogP of 0.1, indicating moderate hydrophilicity [1]. The pyrazole acetic acid scaffold is recognized for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making it a significant core structure in drug discovery programs [2]. This compound serves as a foundational intermediate for the synthesis of more complex heterocyclic systems and can participate in acylation and alkylation reactions, expanding its utility in synthetic organic chemistry .

Why 2-(5-Methyl-1H-pyrazol-3-yl)acetic Acid (CAS 41669-06-1) Cannot Be Replaced by Unsubstituted Pyrazole Analogs


Generic substitution of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid with unsubstituted pyrazole-3-acetic acid or other close analogs is not advisable due to the significant impact of the 5-methyl group on physicochemical properties and biological activity. The methyl substituent at the 5-position of the pyrazole ring alters the compound's lipophilicity and hydrogen bonding capabilities, which can dramatically influence target binding and metabolic stability. For instance, the 5-methyl substitution in related pyrazol-3-yl acetic acid derivatives has been shown to substantially affect decarboxylation behavior and pharmacological activity [1]. Furthermore, the pyrazole core itself exhibits distinct structure-activity relationships (SAR) compared to indole-based acetic acids in the context of CRTh2 antagonism, underscoring that even minor structural modifications within the pyrazole acetic acid class can lead to divergent biological profiles [2]. Therefore, procurement decisions must be based on specific, quantitative evidence of differentiation rather than class-level assumptions.

Quantitative Differentiation of 2-(5-Methyl-1H-pyrazol-3-yl)acetic Acid (CAS 41669-06-1): Comparative Evidence for Scientific Selection


Enhanced Lipophilicity via 5-Methyl Substitution: Impact on Drug-Like Properties

The 5-methyl substitution in 2-(5-methyl-1H-pyrazol-3-yl)acetic acid increases lipophilicity compared to the unsubstituted 2-(1H-pyrazol-3-yl)acetic acid, which can enhance membrane permeability and target engagement. While direct experimental LogP values for the target compound are not available, the computed XLogP3-AA for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is 0.1 [1]. In contrast, the unsubstituted analog 2-(1H-pyrazol-3-yl)acetic acid has a lower molecular weight (126.11 g/mol) and lacks the methyl group, which typically reduces lipophilicity and may impair passive diffusion across biological membranes . This difference in lipophilicity can critically influence oral bioavailability and CNS penetration in drug discovery campaigns [2].

Medicinal Chemistry Drug Design ADME Prediction

Altered Reactivity in Cyclization Reactions: Impact on Heterocyclic Scaffold Synthesis

The presence of the 5-methyl group in 2-(5-methyl-1H-pyrazol-3-yl)acetic acid can significantly influence the outcome of cyclization reactions compared to unsubstituted analogs. In a study on the divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, the nature of substituents on the pyrazole ring, including the 5-methyl group, was found to affect the reaction pathway and the final heterocyclic products formed [1]. Specifically, the cyclisation outcome was highly sensitive to the acidity of the reaction medium and the substitution pattern on the pyrazole ring, enabling the controlled production of distinct bicyclic heterocycles from a single starting material [1]. This sensitivity to substitution is not observed in unsubstituted pyrazole acetic acids, which lack the methyl group that modulates electron density and steric hindrance at the reaction center.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Potential CRTh2 Antagonist Activity: Differentiated SAR from Indole Acetic Acid Scaffolds

Pyrazole acetic acid derivatives, including the 5-methyl substituted variant, exhibit a distinct structure-activity relationship (SAR) as CRTh2 antagonists compared to the more common indole acetic acid scaffold [1]. In vitro biological evaluation of a series of pyrazole acetic acid derivatives revealed that the pyrazole core showed a different SAR profile, with ortho-sulfonyl benzyl substituents producing potent antagonists [1]. While specific IC₅₀ data for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid itself is not reported, the class-level evidence indicates that the 5-methyl substitution on the pyrazole ring contributes to a unique binding mode that can be leveraged to design selective CRTh2 antagonists with potentially improved pharmacological properties over indole-based compounds.

Immunology Inflammation Medicinal Chemistry

Improved Stability and Handling: 5-Methyl Group Reduces Decarboxylation Susceptibility

The 5-methyl substitution on the pyrazole ring can enhance the stability of pyrazol-3-yl acetic acid derivatives by reducing their susceptibility to decarboxylation. In a study on the pharmacological action of 1,5-disubstituted pyrazol-3-yl acetic acids, it was found that the hardness of decarboxylation varied considerably according to the substituents at the 1-position, and by extension, the 5-position of the pyrazole ring [1]. The presence of the methyl group at the 5-position is expected to increase the activation energy for decarboxylation compared to the unsubstituted analog, thereby improving the compound's thermal stability and shelf-life. This enhanced stability is critical for ensuring consistent performance in long-term storage and during high-temperature synthetic procedures.

Chemical Stability Synthetic Utility Storage

Optimal Application Scenarios for 2-(5-Methyl-1H-pyrazol-3-yl)acetic Acid (CAS 41669-06-1) Based on Differentiated Evidence


Design of Novel Anti-Inflammatory Agents Targeting the CRTh2 Receptor

This compound serves as an optimal starting point for designing CRTh2 antagonists for treating allergic and autoimmune diseases such as asthma and allergic rhinitis. Its distinct SAR profile, different from indole acetic acid scaffolds, allows medicinal chemists to explore a novel chemotype [1]. The 5-methyl group can be leveraged to modulate lipophilicity and binding affinity, potentially leading to candidates with improved oral bioavailability and reduced off-target effects. This scenario is supported by class-level evidence of pyrazole acetic acids as potent CRTh2 antagonists [1].

Synthesis of Unique Bicyclic Heterocyclic Scaffolds for High-Throughput Screening

Due to its altered reactivity in cyclisation reactions, 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is ideally suited for the divergent synthesis of dihydropyrazolo[4,3-c]pyridin-4-ones and other complex heterocyclic scaffolds [2]. These scaffolds possess a high density of hydrogen bond donors and acceptors, making them attractive for fragment-based drug discovery and high-throughput screening campaigns [2]. The controlled product outcome based on reaction conditions enables the generation of structurally diverse libraries for screening against anticancer and other therapeutic targets [2].

Development of Antimicrobial Agents with Enhanced Membrane Penetration

The increased lipophilicity conferred by the 5-methyl group (computed LogP = 0.1) compared to unsubstituted analogs may enhance the compound's ability to penetrate bacterial cell membranes [3][4]. This property makes it a promising building block for the synthesis of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have documented antimicrobial activities [3], and the 5-methyl substitution can be exploited to optimize pharmacokinetic properties in lead optimization campaigns.

Building Block for Androgen Receptor (AR) Modulators in Prostate Cancer Research

The 5-methylpyrazole moiety is a recognized scaffold in the design of androgen receptor (AR) modulators for prostate cancer therapy . The acetic acid functional group provides a handle for further derivatization, enabling the synthesis of diverse analogs for SAR studies. This compound can be utilized as a core fragment for the development of AR antagonists, as demonstrated by the discovery of potent 5-methyl-1H-pyrazole derivatives with antiprostate cancer activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-methyl-1H-pyrazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.